Home > Products > Screening Compounds P4186 > N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride
N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride - 1361111-37-6

N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride

Catalog Number: EVT-1692136
CAS Number: 1361111-37-6
Molecular Formula: C15H26Cl2N4O
Molecular Weight: 349.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-morpholin-4-yl-2,3-dihydro-3H-pyrimidin-4-one and 5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-piperidin-1-yl-2,3-dihydro-3H-pyrimidin-4-one

Compound Description: These two compounds were synthesized and screened for their antimicrobial activities, demonstrating significant antibacterial properties []. They are part of a series derived from 6-aminocoumarins, featuring a pyrimidin-4-one core.

Relevance: Both these compounds and N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride share a substituted pyrimidin-4-one core as a central structural motif. This commonality suggests potential similarities in their chemical and biological properties.

N,N-dimethyl-N′-(2-methyl-4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)formimidamide

Compound Description: This compound's crystal structure has been determined, revealing a monoclinic crystal system []. It incorporates a thieno[2,3-d]pyrimidin-4(3H)-one core within its structure.

Relevance: While this compound features a thienopyrimidine core instead of the pyrimidine core seen in N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride, the presence of a similar heterocyclic scaffold and the 4-oxo substituent suggests a structural relationship. This could indicate potential overlap in their chemical behavior or biological targets.

3-dimethylamino-7-methylthiothieno[2,3-d:4,5-d']dipyrimidin-4(3H)-one

Compound Description: This thienodipyrimidine derivative was formed during the reaction of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl)formimidate with N,N-dimethylhydrazine []. The compound further underwent reactions involving displacement of its methylthio group with various amines.

Relevance: Though structurally distinct from N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride, this compound showcases the reactivity and versatility of substituted heterocyclic systems, highlighting the potential for diverse chemical modifications on similar scaffolds.

6-ethynyl-N-phenyl-9H-purin-2-amine and 7-ethynyl-N-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine

Compound Description: These compounds containing an ethynyl group were used as Michael acceptors to target the cysteine 22 residue of the Nek2 kinase []. Their reactivity towards thiol addition was investigated.

Relevance: While these compounds target a different enzyme than N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride, they exemplify the design of heterocyclic compounds with specific reactive groups for targeted enzyme inhibition.

N,N-dimethyl-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-6-yl)phenyl)ethan-1-amine

Compound Description: This compound, identified as "Ýmir-2," exhibits dual activity as an acetylcholinesterase (AChE) inhibitor and an α7 nicotinic acetylcholine receptor (α7 nAChR) agonist []. It was discovered through virtual screening targeting both proteins.

Relevance: Though structurally diverse from N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride, "Ýmir-2" underscores the potential of incorporating heterocyclic scaffolds like pyrimidines into drug design for achieving specific biological activities.

Ethyl N-{2-amino-5-formyl-6-[methyl(phenyl)amino]pyrimidin-4-yl}glycinate, N-{2-amino-5-formyl-6-[methyl(phenyl)amino]pyrimidin-4-yl}glycinamide, Ethyl 3-amino-N-{2-amino-5-formyl-6-[methyl(phenyl)amino]pyrimidin-4-yl}propionate, Methyl N-{2-amino-6-[benzyl(methyl)amino]-5-formylpyrimidin-4-yl}glycinate, Ethyl 3-amino-N-{2-amino-6-[benzyl(methyl)amino]-5-formylpyrimidin-4-yl}propionate and Ethyl 3-amino-N-[2-amino-5-formyl-6-(piperidin-4-yl)pyrimidin-4-yl]propionate.

Compound Description: These six compounds are 4,6-disubstituted 2-amino-5-formylpyrimidines. They exhibit different ring conformations and hydrogen-bonded assembly in zero, one, two, and three dimensions [].

Relevance: These compounds and N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride are all substituted pyrimidine derivatives, demonstrating the diversity of structures and properties achievable through substitutions on the pyrimidine ring.

3-{2-[4-(6-Fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-1,6,7,8,9,9a-hexahydropyrido[1,2-a]pyrimidin-4-one nitrate

Compound Description: The crystal structure of this compound's nitrate salt has been analyzed, revealing a complex structure with a protonated piperidine ring and a disordered hydroxy group [].

Relevance: This compound, although structurally more complex, shares with N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride the presence of both a piperidine ring and a pyrimidine ring, demonstrating the common occurrence of these moieties in pharmaceutical compounds.

4-(Pyridin-3-yl)-2-aminopyrimidine

Compound Description: This compound is a key intermediate in the synthesis of nilotinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia []. It's prepared by reacting 3-acetylpyridine with N,N-dimethylformamide dimethyl acetal followed by cyclization with guanidine nitrate.

Relevance: Although structurally simpler than N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride, 4-(pyridin-3-yl)-2-aminopyrimidine highlights the use of substituted pyrimidines as building blocks in the synthesis of more complex pharmaceutical compounds.

(E)-2-{2-[6-(2-Cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate

Compound Description: This compound is a fungicide used in agriculture. It is one of the active ingredients in control agents for plant soft rot and has shown good control efficacy against fungi on soil surfaces [, , ].

Relevance: Even though (E)-2-{2-[6-(2-Cyanophenoxy)pyrimidin-4-yloxy]phenyl}-3-methoxyacrylate targets a different application domain than N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride, its structure containing a substituted pyrimidine ring demonstrates the widespread use of this core structure in various chemical applications. , ,

6-(2-(4-[(4-Fluorophenyl)phenylmethylene]-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one (R59022)

Compound Description: This compound acts as a diacyl glycerol kinase inhibitor and activates protein kinase C (PKC) by increasing the levels of the endogenous ligand diacyl glycerol. It was investigated for its effects on differentiation, cell cycle progression, and apoptosis in human myeloid leukemia cell lines [, ].

Relevance: While R59022 and N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride might target different biological processes, both incorporate a piperidine ring within their structures, highlighting its common occurrence in bioactive molecules. ,

5,6-Dichloro-1-ethyl-1,3-dihydro-2H-benzimidazol-2-one (DCEBIO) and N-Cyclohexyl-N-[2-(3,5-dimethyl-pyrazol-1-yl)-6-methyl-4-pyrimidin]amine (CyPPA)

Compound Description: These compounds are small conductance Ca(2+)-activated K(+) (SK) channel enhancers that were investigated for their effects on sympathetic nerve activity and arterial blood pressure in rats [].

Relevance: While not directly structurally related to N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride, DCEBIO and CyPPA highlight the importance of heterocyclic compounds in modulating ion channel activity and their potential therapeutic applications.

2-[6-Amino-3-methyl-2-(methylsulfanyl)-4-oxo-3,4-dihydropyrimidin-5-ylcarbonyl]acetonitrile, 2-(6-Amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-ylcarbonyl)acetonitrile, 2-Cyano-N-[6-methoxy-2-(methylsulfanyl)pyrimidin-4-yl]acetamide and 2-Cyano-N-[6-chloro-2-(methylsulfanyl)pyrimidin-4-yl]acetamide

Compound Description: These four compounds are products from the cyanoacetylation of pyrimidines. Their crystal structures and hydrogen-bonded aggregation patterns have been studied [].

Relevance: These compounds, like N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride, exemplify the diverse range of substituted pyrimidines and their varied structural features, highlighting the versatility of this chemical class.

1-[(4-Methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-(3-(R)-amino-piperidin-1-yl)xanthine, 1-[([1,5]naphthyridin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine, 1-[(quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine, 2-((R)-3-Amino-piperidin-1-yl)-3-(but-2-ynyl)-5-(4-methyl-quinazolin-2-ylmethyl)-3,5-dihydro-imidazo[4,5-d]pyridazin-4-one, 1-[(3-Cyano-quinolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine, 1-[(4-Methyl-quinazolin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-[(S)-(2-amino-propyl)methylamino]xanthine, 1-[(4,6-Dimethyl-pyrimidin-2-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine and 1-[(quinoxalin-6-yl)methyl]-3-methyl-7-(2-butyn-1-yl)-8-((R)-3-amino-piperidin-1-yl)xanthine

Compound Description: These compounds are DPP-4 inhibitors, some of which are used for wound healing in diabetic patients [, , , ]. They feature a diverse set of heterocyclic cores, including xanthines and imidazopyridazinones, often coupled to a piperidinyl moiety.

Relevance: These compounds, like N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride, demonstrate the commonality of piperidine rings in pharmaceutical compounds. , , ,

4-Methylhistamine

Compound Description: 4-Methylhistamine has been identified as a potent and selective agonist for the histamine H4 receptor (H4R) with a Ki of 50 nM []. This discovery is significant because the H4R is involved in leukocyte chemotaxis and has been identified as a potential drug target for asthma and allergy.

Relevance: While the therapeutic target of 4-Methylhistamine differs from N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride, both compounds underscore the importance of small molecules with specific structural features in interacting with biological targets.

Properties

CAS Number

1361111-37-6

Product Name

N,N-Dimethyl-3-(6-methyl-2-piperidin-3-yl-pyrimidin-4-yl)-propionamide dihydrochloride

IUPAC Name

N,N-dimethyl-3-(6-methyl-2-piperidin-3-ylpyrimidin-4-yl)propanamide;dihydrochloride

Molecular Formula

C15H26Cl2N4O

Molecular Weight

349.3 g/mol

InChI

InChI=1S/C15H24N4O.2ClH/c1-11-9-13(6-7-14(20)19(2)3)18-15(17-11)12-5-4-8-16-10-12;;/h9,12,16H,4-8,10H2,1-3H3;2*1H

InChI Key

LYSPKQSQTPGADD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)C2CCCNC2)CCC(=O)N(C)C.Cl.Cl

Canonical SMILES

CC1=CC(=NC(=N1)C2CCCNC2)CCC(=O)N(C)C.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.